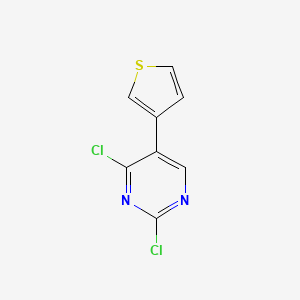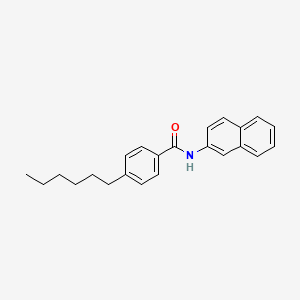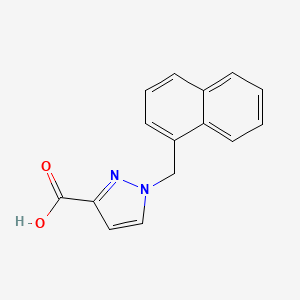![molecular formula C16H15N3OS B11713625 (2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole” is a complex organic molecule that features a thiazole ring, a furan ring, and a hydrazone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step might involve the use of furan-2-carbaldehyde in a condensation reaction.
Formation of the Hydrazone Moiety: This can be done by reacting the intermediate with phenylhydrazine under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone moiety.
Reduction: Reduction reactions could target the hydrazone moiety, converting it to a hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiazole or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a hydrazine derivative.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Possible applications in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole: Similar compounds might include other thiazole derivatives with furan and hydrazone moieties.
Uniqueness
Structural Features: The combination of a thiazole ring, furan ring, and hydrazone moiety is relatively unique and could confer specific biological activities.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Propriétés
Formule moléculaire |
C16H15N3OS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(Z)-N-[(Z)-benzylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H15N3OS/c1-13-12-21-16(19(13)11-15-8-5-9-20-15)18-17-10-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b17-10-,18-16+ |
Clé InChI |
XFOPZIQYPITAGT-UTTXNCOQSA-N |
SMILES isomérique |
CC1=CS/C(=N/N=C\C2=CC=CC=C2)/N1CC3=CC=CO3 |
SMILES canonique |
CC1=CSC(=NN=CC2=CC=CC=C2)N1CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)

![4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11713564.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11713573.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11713584.png)

![{1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11713597.png)
![methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11713601.png)


![11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11713627.png)

